molecular formula C11H15ClN2O3 B2939895 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride CAS No. 1585254-72-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride

Cat. No. B2939895
CAS RN: 1585254-72-3
M. Wt: 258.7
InChI Key: UMSIZMFTEHMRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years. It is a synthetic compound that belongs to the amphetamine class of drugs. MDMA has been used recreationally for its euphoric effects, but it has also been studied for its potential therapeutic benefits. In

Scientific Research Applications

Potential Therapeutic Applications in Alzheimer's Disease

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride has been explored for its potential therapeutic benefits in cognitive disorders such as Alzheimer's disease. A study by Medhurst et al. (2007) on a related compound, GSK189254, demonstrated its effectiveness in improving cognitive performance in preclinical models. GSK189254, a novel histamine H3 receptor antagonist, showed significant potential for the symptomatic treatment of dementia and other cognitive disorders due to its ability to increase the release of acetylcholine, noradrenaline, and dopamine in key brain regions like the cortex and hippocampus. This suggests that similar compounds, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride, could have significant therapeutic potential for treating cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders (Medhurst et al., 2007).

Anticonvulsant Activity

The synthesis and evaluation of N-substituted derivatives of the compound have shown promising results in the context of anticonvulsant activity. For example, Kayal et al. (2022) explored the synthesis of 1-benzylsubstituted derivatives of a related compound and their affinity for GABAergic biotargets. Although the specific compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride was not mentioned, the study provides insights into the structural framework that could be beneficial for anticonvulsant activity, highlighting the importance of targeting GABA receptors for anticonvulsant effects. This suggests a potential research direction for exploring the anticonvulsant properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride (Kayal et al., 2022).

Antipsychotic Properties

Compounds with similar structural characteristics to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride have been studied for their potential antipsychotic properties. Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing that these compounds, like known antipsychotics, reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors in vitro. This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride could potentially exhibit antipsychotic properties without the typical side effects associated with dopamine receptor antagonism, warranting further investigation into its mechanism of action and therapeutic potential in psychiatric disorders (Wise et al., 1987).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-12-7-11(14)13-8-2-3-9-10(6-8)16-5-4-15-9;/h2-3,6,12H,4-5,7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSIZMFTEHMRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC2=C(C=C1)OCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.